molecular formula C21H15Cl2NO3 B11654402 2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11654402
M. Wt: 400.3 g/mol
InChI Key: IWGLTPCLEQVKGS-UHFFFAOYSA-N
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Description

2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a dichlorophenoxy group attached to a phenyl ring, which is further connected to a tetrahydroisoindole moiety

Preparation Methods

The synthesis of 2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves multiple steps, starting with the preparation of the dichlorophenoxyphenyl precursor. This precursor is typically synthesized through the reaction of 2,4-dichlorophenol with phenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting dichlorophenoxyphenyl compound is then subjected to a series of cyclization reactions to form the tetrahydroisoindole core. The final step involves the introduction of the methano bridge to complete the synthesis of the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the phenyl ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications and biological activities.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure but with additional chlorine substituents, leading to different chemical and biological properties.

    2-methyl-4-chlorophenoxyacetic acid: A compound with a similar phenoxy structure but with a methyl group instead of chlorine, resulting in different reactivity and applications.

Properties

Molecular Formula

C21H15Cl2NO3

Molecular Weight

400.3 g/mol

IUPAC Name

4-[4-(2,4-dichlorophenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H15Cl2NO3/c22-13-3-8-17(16(23)10-13)27-15-6-4-14(5-7-15)24-20(25)18-11-1-2-12(9-11)19(18)21(24)26/h1-8,10-12,18-19H,9H2

InChI Key

IWGLTPCLEQVKGS-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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